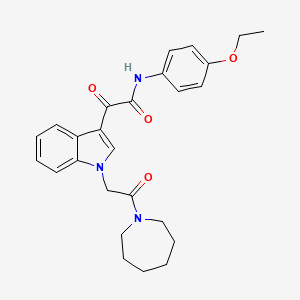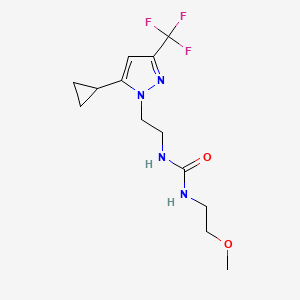![molecular formula C17H22N4O3S B2379067 2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(4-morpholinyl)phenyl]acetamide CAS No. 1164535-23-2](/img/structure/B2379067.png)
2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(4-morpholinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(4-morpholinyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Potential
- The derivatives of thiazolidin-4-one, including structures similar to the specified compound, have shown promising antimicrobial properties. Compounds like N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide demonstrated significant in vitro antibacterial and antifungal activity against various pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
Synthesis and Structural Analysis
- In another study, the crystal structures of related (oxothiazolidin-2-ylidene)acetamides were described and compared, highlighting the importance of structural analysis in understanding the chemical properties of such compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antibacterial and QSAR Studies
- The synthesis and Quantitative Structure-Activity Relationship (QSAR) studies of similar thiazolidine derivatives revealed their potential as antibacterial agents. These studies help in understanding the relationship between chemical structure and antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).
Antioxidant Activity
- A series of Schiff’s bases and thiazolidine-4-ones, structurally related to the specified compound, were synthesized and evaluated for their antioxidant activity. This underscores the potential use of such compounds in oxidative stress-related applications (Čačić, Molnar, Šarkanj, Has-Schön, & Rajković, 2010).
Anti-Inflammatory Activity
- Novel derivatives of thiazolidinone, similar to the mentioned compound, were synthesized and showed significant anti-inflammatory activity. This highlights the therapeutic potential of these compounds in inflammation-related conditions (Sunder & Maleraju, 2013).
特性
IUPAC Name |
2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-18-17-20(2)16(23)14(25-17)11-15(22)19-12-3-5-13(6-4-12)21-7-9-24-10-8-21/h3-6,14H,7-11H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROHDJGJSUGJNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


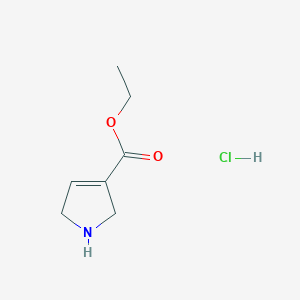
![(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2378990.png)
![N-(3-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2378991.png)

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378993.png)
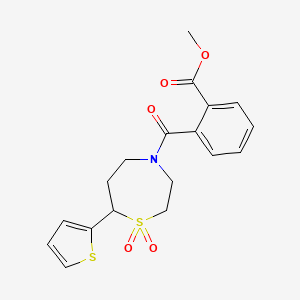
![2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2378995.png)
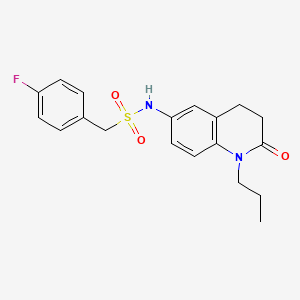
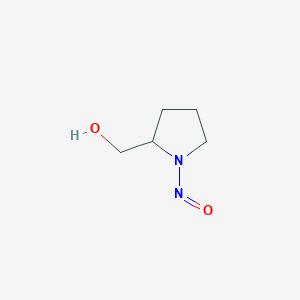
![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378999.png)

